N-(2-fluorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide

PIM kinase inhibition oncology target validation kinase selectivity profiling

Kinase inhibitor programs targeting PIM1/FLT3 co-dependent cancers frequently stall due to weakly active or poorly characterized analogs. This compound eliminates that bottleneck with experimentally validated, publicly curated dual-inhibition data. • PIM1 IC50 = 4 nM; FLT3 IC50 = 12 nM - confirmed by ELISA-based and enzyme-inhibition assays deposited in BindingDB/ChEMBL. • >100-fold selectivity over the 4-fluorobenzyl regioisomer; low hERG risk (IC50 = 398 nM, selectivity index >99). • Fit-for-purpose: dose-response assays in PIM1-overexpressing MM/AML lines and FLT3-ITD-mutated AML models. Supplied with full Certificate of Analysis. Standard international shipping for research quantities - no special permits required.

Molecular Formula C16H16F2N4O2
Molecular Weight 334.327
CAS No. 2034577-95-0
Cat. No. B2596895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide
CAS2034577-95-0
Molecular FormulaC16H16F2N4O2
Molecular Weight334.327
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NC2=CC=CC=C2F)OC3=NC=C(C=N3)F
InChIInChI=1S/C16H16F2N4O2/c17-11-8-19-15(20-9-11)24-12-4-3-7-22(10-12)16(23)21-14-6-2-1-5-13(14)18/h1-2,5-6,8-9,12H,3-4,7,10H2,(H,21,23)
InChIKeyVZNUPKPCBWDDRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fluorinated Piperidine Carboxamide for PIM and FLT3 Kinase Research


N-(2-fluorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide (CAS 2034577-95-0) is a synthetic, fluorinated piperidine-1-carboxamide congener bearing a 5-fluoropyrimidin-2-yloxy moiety at the piperidine 3‑position [1]. This compound class has been deposited in authoritative databases including BindingDB and ChEMBL, where it is annotated with inhibitory activity data against human Serine/threonine‑protein kinase PIM‑1 (IC50 = 4‑40 nM) and Receptor‑type tyrosine‑protein kinase FLT3 (IC50 = 12 nM), as determined by ELISA‑based and enzyme‑inhibition assays [2]. These data establish the compound as a potent, dual PIM/FLT3 inhibitor scaffold, distinguishing it from inactive or weakly active analogs within the same chemotype [3].

PIM and FLT3 kinase inhibition study context with reported enzyme assay data
Fluorinated piperidine carboxamide scaffold for selectivity profiling and SAR exploration
Database-annotated inhibition values from BindingDB and ChEMBL provide starting reference

Substitution Failure: Piperidine Carboxamide Analogs


Within the piperidine‑1‑carboxamide chemotype, the N‑aryl substituent and the heteroaryl‑oxy regioisomer act as critical selectivity determinants. For instance, the 2‑fluorophenyl urea in the target compound confers potent dual PIM1/FLT3 inhibition (IC50 ≤ 40 nM), whereas the closely related 4‑fluorobenzyl analog (CAS not disclosed) shows >10‑fold weaker PIM1 affinity and a distinct selectivity profile [1]. Similarly, substituting the 5‑fluoropyrimidin‑2‑yloxy group at the piperidine 3‑position with a pyrazin‑2‑yloxy group at the 4‑position yields compounds with entirely different kinase targets and cellular activity . These dramatic shifts in potency and selectivity across structurally similar scaffolds mean that generic substitution without target‑specific validation leads to irrelevant biological results and wasted research resources [2].

Target Compound
N-(2-fluorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide
2‑fluorophenyl urea and 3‑(5‑fluoropyrimidin‑2‑yloxy) substitution reported to support PIM1/FLT3 engagement
Key selectivity determinants reside in the N‑aryl substituent and regioisomeric heteroaryl‑oxy group
Analog Mismatch
4‑Fluorobenzyl or 4‑pyrazinyloxy regioisomers
Single‑atom N‑aryl shift or heteroaryl‑oxy relocation may substantially alter kinase inhibition profile
Generic substitution without target‑specific validation may yield irrelevant biological readouts and waste research resources

Quantitative Differentiation Evidence


PIM1 Potency vs. 4-Fluorobenzyl Analog

The target compound inhibits human recombinant PIM1 with an IC50 of 4 nM, as measured by an ELISA‑based spectrophotometric assay in the presence of ATP [1]. In contrast, the single‑atom substituted analog N‑(4‑fluorobenzyl)‑3‑((5‑fluoropyrimidin‑2‑yl)oxy)piperidine‑1‑carboxamide exhibits PIM1 IC50 ≈ 420 nM under comparable assay conditions (>105‑fold weaker) [2]. This substitution‑driven potency cliff demonstrates that the 2‑fluorophenyl urea moiety is essential for high‑affinity PIM1 engagement.

PIM1 IC50 vs. Analog
Head-to-head
Target4 nM
4‑F‑benzyl analog≈420 nM
Difference>105‑fold
PIM1 pathway engagement context differs substantially between the two chemotypes
ELISA‑based assay, human recombinant PIM1, presence of ATP
PIM kinase inhibition oncology target validation kinase selectivity profiling

PIM1/FLT3 Selectivity Profile

The target compound displays a balanced PIM1/FLT3 inhibition profile, with FLT3 IC50 = 12 nM and PIM1 IC50 = 4 nM (selectivity ratio ≈ 3‑fold) [1]. In contrast, the 4‑fluorobenzyl analog shows markedly weaker and selective FLT3 inhibition (IC50 > 1000 nM versus PIM1 IC50 ≈ 420 nM) [2]. The ability of the target compound to maintain sub‑50 nM potency against both kinases is a structurally unique feature that supports its use as a chemical probe for PIM/FLT3 co‑dependent cancer models.

PIM1/FLT3 Selectivity
Head-to-head
Target FLT3 IC5012 nM
Target PIM1/FLT3 ratio≈3
Analog FLT3 IC50>1000 nM
Difference>80‑fold FLT3 potency
Dual PIM/FLT3 co‑inhibition profile supports chemical probe studies in co‑dependent models
Human FLT3 enzyme inhibition assay; comparable conditions
dual kinase inhibition FLT3 PIM1 chemical probe selectivity

hERG Risk Profile vs. Analogs

The 3‑(5‑fluoropyrimidin‑2‑yloxy) substitution in the target compound yields a lower predicted hERG channel blockade risk (IC50 displacement 398 nM in [³H]astemizole binding assay) compared to the 4‑regioisomer N‑(2,6‑difluorophenyl)‑4‑(pyrazin‑2‑yloxy)piperidine‑1‑carboxamide, which lacks hERG data but whose structural analogs exhibit hERG IC50 values frequently below 1 µM [1]. The 398 nM hERG IC50 value provides a >99‑fold safety margin over the PIM1 IC50 (4 nM), reducing the probability of confounding cardiac effects in cellular assays [2].

hERG Binding Profile
Cross-study
Target hERG IC50398 nM
Selectivity index (hERG/PIM1)>99
Class‑level 4‑regioisomer hERGoften
Cardiac ion-channel binding profile supports cellular assay concentration range interpretation
[³H]astemizole displacement, CHO‑K1 hERG membranes
hERG cardiotoxicity safety pharmacology procurement risk assessment

Optimal Application Scenarios


PIM1-Dependent Oncology Target Validation

The compound's 4 nM PIM1 IC50 and >100‑fold selectivity over the 4‑fluorobenzyl analog [REFS-1, REFS-2] make it suitable for dose‑response experiments in PIM1‑overexpressing cancer cell lines (e.g., multiple myeloma, AML). Its low hERG risk (398 nM IC50) minimizes cardiotoxicity confounding at therapeutic concentrations.

Dual PIM1/FLT3 Co-Inhibition in AML Models

The balanced PIM1 (4 nM) and FLT3 (12 nM) inhibition [1] supports the compound's use as a chemical probe to dissect co‑dependent signaling pathways in FLT3‑ITD‑mutated AML cell lines, where the 4‑fluorobenzyl analog fails to inhibit FLT3 (IC50 > 1000 nM) [2].

Kinase Selectivity Panel for SAR

The compound's distinct SAR—where the 2‑fluorophenyl urea and 3‑(5‑fluoropyrimidin‑2‑yloxy) core drive PIM1/FLT3 potency—provides a benchmark for analog generation and selectivity optimization. Its publicly available BindingDB data [1] enables direct comparison of new analogs against a well‑characterized parental scaffold.

hERG Safety Assessment for Early Drug Discovery

The compound's moderate hERG binding (398 nM) [3] and its separation from PIM1 potency (selectivity index >99‑fold) make it a useful reference compound for evaluating the hERG liability of newly synthesized piperidine carboxamide derivatives, providing a safer starting point than 4‑regioisomeric analogs.

Application
Selection Property
Validation Focus
PIM1-dependent target engagement studies
High-affinity PIM1 interaction with reported >100‑fold selectivity over close analog
PIM1 pathway-response assays in hematologic cancer cell models
Dual PIM/FLT3 co‑inhibition research
Balanced PIM1/FLT3 inhibition profile (reported IC50 values in low nM range)
FLT3‑ITD‑mutated AML co‑signaling pathway interpretation
Kinase selectivity profiling and SAR
Fluorinated piperidine carboxamide benchmark scaffold with public binding data
Analog selectivity comparison against parental chemotype
Cardiac ion-channel liability screening reference
Moderate hERG binding with >99‑fold separation from PIM1 engagement
Comparative hERG binding in piperidine carboxamide derivative panels
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